molecular formula C17H16N4O2 B7709191 (E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

(E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

Cat. No.: B7709191
M. Wt: 308.33 g/mol
InChI Key: LJYLWIZPMAYMEF-GXDHUFHOSA-N
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Description

(E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a complex organic compound that features a quinoline ring system substituted with a morpholine group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the morpholine moiety.

    Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using cyanide salts.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the cyano group and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives with morpholine in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide: Lacks the (E)-configuration.

    3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide: Lacks the cyano group.

    2-cyano-3-(quinolin-3-yl)prop-2-enamide: Lacks the morpholine group.

Uniqueness

(E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is unique due to its specific configuration and the presence of both the cyano and morpholine groups

Properties

IUPAC Name

(E)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-14(16(19)22)10-13-9-12-3-1-2-4-15(12)20-17(13)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H2,19,22)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYLWIZPMAYMEF-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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